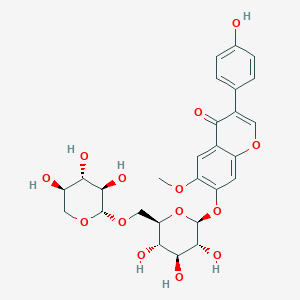

6''-O-xylosyl-glycitin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6’'-O-xylosyl-glycitin: is a naturally occurring isoflavone glycoside isolated from the flower of Pueraria thunbergiana Benth . It is a derivative of glycitin, which is a type of isoflavone found in soybeans and other legumes. The compound has a molecular formula of C27H30O14 and a molecular weight of 578.52 g/mol . Isoflavones like 6’'-O-xylosyl-glycitin are known for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 6’'-O-xylosyl-glycitin typically involves the extraction and isolation from natural sources such as the flowers of Pueraria thunbergiana . The extraction process often employs solvents like methanol, ethanol, or water. High-performance liquid chromatography (HPLC) is commonly used to purify and quantify the compound .

Industrial Production Methods: The process involves large-scale extraction using suitable solvents, followed by purification using chromatographic techniques such as HPLC .

Analyse Des Réactions Chimiques

Types of Reactions: 6’'-O-xylosyl-glycitin can undergo various chemical reactions, including:

Hydrolysis: The glycosidic bond can be hydrolyzed to yield glycitin and xylose.

Oxidation: The phenolic groups in the compound can be oxidized under suitable conditions.

Reduction: The carbonyl group in the isoflavone structure can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic conditions are commonly used for hydrolysis reactions.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed:

Hydrolysis: Glycitin and xylose.

Oxidation: Various oxidized derivatives of the isoflavone structure.

Reduction: Reduced forms of the isoflavone.

Applications De Recherche Scientifique

Chemistry: 6’'-O-xylosyl-glycitin is used as a reference standard in analytical chemistry for the quantification of isoflavones in plant extracts .

Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory effects .

Medicine: Research has shown that 6’'-O-xylosyl-glycitin may have anticancer properties and could be used in the development of therapeutic agents for cancer treatment .

Industry: In the food industry, isoflavones like 6’'-O-xylosyl-glycitin are used as functional ingredients in health supplements and nutraceuticals due to their potential health benefits .

Mécanisme D'action

6’‘-O-xylosyl-glycitin exerts its effects primarily through its antioxidant and anti-inflammatory properties. The compound can scavenge free radicals and reduce oxidative stress in cells . It also modulates various signaling pathways, including the PI3K/AKT/mTOR pathway, which is involved in cell growth, proliferation, and survival . By influencing these pathways, 6’'-O-xylosyl-glycitin can inhibit the growth of cancer cells and induce apoptosis (programmed cell death).

Comparaison Avec Des Composés Similaires

Glycitin: The parent compound of 6’'-O-xylosyl-glycitin, found in soybeans.

Genistin: Another isoflavone glycoside with similar biological activities.

Tectoridin: An isoflavone glycoside found in with antioxidant properties.

Daidzin: An isoflavone glycoside with potential health benefits.

Uniqueness: 6’'-O-xylosyl-glycitin is unique due to the presence of an additional xylose moiety attached to the glycitin structure. This modification can influence its solubility, bioavailability, and biological activities compared to other isoflavone glycosides .

Activité Biologique

6''-O-xylosyl-glycitin is a glycosylated isoflavone derived from the flower of Pueraria thunbergiana Benth. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and nutrition. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

- Chemical Formula : C27H30O14

- Molecular Weight : 578.52 g/mol

- CAS Number : 231288-18-9

- Purity : 99.68%

Biological Activity Overview

This compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, and potential estrogenic effects. These properties make it a candidate for therapeutic applications in various health conditions.

1. Anti-inflammatory Activity

Research indicates that isoflavones, including this compound, can modulate inflammatory pathways. They have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase in various in vitro models .

2. Antioxidant Properties

Isoflavones are known for their antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders .

3. Estrogenic Activity

As a phytoestrogen, this compound may mimic estrogen in the body, potentially influencing hormonal balance. Studies suggest that it can bind to estrogen receptors and may be beneficial in treating conditions like menopausal symptoms or hormone-dependent cancers .

Case Study 1: In vitro Effects on Inflammation

A study assessed the effects of this compound on human endothelial cells exposed to inflammatory stimuli. The results showed a significant reduction in the expression of inflammatory markers such as IL-6 and TNF-alpha, indicating its potential use as an anti-inflammatory agent.

Case Study 2: Antioxidant Evaluation

In another investigation, the antioxidant capacity of this compound was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The compound demonstrated a notable ability to neutralize free radicals, suggesting its role in oxidative stress management.

Data Table: Biological Activities of this compound

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX-2 and pro-inflammatory cytokines | |

| Antioxidant | Radical scavenging ability | |

| Estrogenic | Binding to estrogen receptors |

Research Findings

Recent studies have highlighted the pharmacological potential of isoflavones like this compound:

- Cardiovascular Health : Isoflavones may reduce the risk of cardiovascular diseases through their anti-inflammatory and antioxidant effects.

- Cancer Prevention : Some research indicates that these compounds can inhibit the growth of hormone-dependent tumors by modulating estrogen receptor activity.

- Metabolic Disorders : The anti-inflammatory properties may also contribute to improved insulin sensitivity and reduced risk of type 2 diabetes mellitus .

Propriétés

IUPAC Name |

3-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c1-36-17-6-13-16(37-8-14(20(13)30)11-2-4-12(28)5-3-11)7-18(17)40-27-25(35)23(33)22(32)19(41-27)10-39-26-24(34)21(31)15(29)9-38-26/h2-8,15,19,21-29,31-35H,9-10H2,1H3/t15-,19-,21+,22-,23+,24-,25-,26+,27-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJXWCIZOOKQLK-MUCJXJSVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.